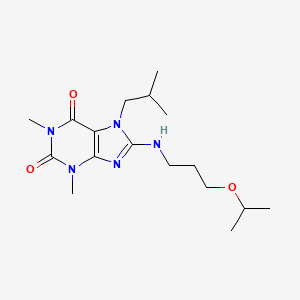
7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Structural Insights and Polymerization Potential
One study focused on the structural analysis of a closely related compound, 4-isobutyl-1,3-oxazolidine-2,5-dione, to understand its potential for polymerization in the solid state. The research highlighted the formation of a dimer structure conducive to polymerization, offering insights into how similar compounds might be used in material science and pharmaceutical formulations (Kanazawa, 2003).
Molecular Structure and Crystal Analysis
Another study examined the crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, an analog of the compound of interest. This research provided detailed insights into the molecular geometry, hydrogen bonding, and potential implications for drug design, highlighting the importance of structural analysis in understanding the pharmacological potential of such compounds (Karczmarzyk & Pawłowski, 1997).
Synthesis and Evaluation of Analog Compounds
Research into the synthesis and biological evaluation of analog compounds, such as 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, has shown strong inhibition of human placental aromatase. This suggests potential applications in hormone-dependent breast cancer treatment, underscoring the significance of chemical modifications to enhance therapeutic efficacy (Hartmann & Batzl, 1986).
Propriétés
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3/c1-11(2)10-22-13-14(20(5)17(24)21(6)15(13)23)19-16(22)18-8-7-9-25-12(3)4/h11-12H,7-10H2,1-6H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZPIXJMWETFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCCCOC(C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-8-((3-isopropoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)
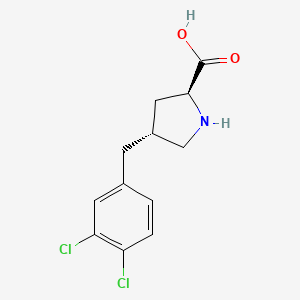


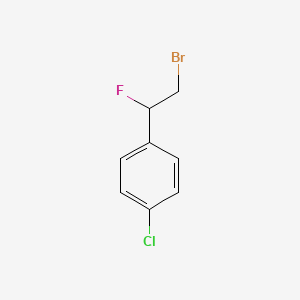
![2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile](/img/structure/B2681693.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2681696.png)
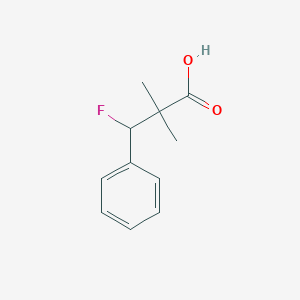
![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2681698.png)

![4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2681701.png)
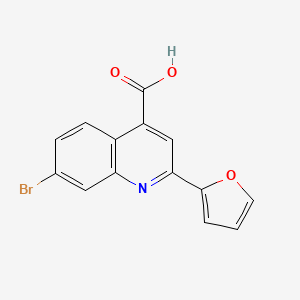
![6-(Naphthalen-1-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2681703.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol](/img/structure/B2681706.png)